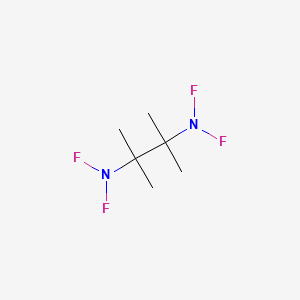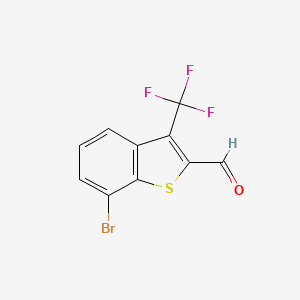
2-Hydroxy-5-methoxy-beta,beta-dimethyl-benzeneethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-5-methoxy-beta,beta-dimethyl-benzeneethanol is an organic compound with the molecular formula C₁₁H₁₆O₃ It is known for its unique structure, which includes a hydroxyl group, a methoxy group, and a dimethyl-substituted benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-methoxy-beta,beta-dimethyl-benzeneethanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxy-5-methoxybenzaldehyde and isobutyraldehyde.
Condensation Reaction: The key step involves a condensation reaction between 2-hydroxy-5-methoxybenzaldehyde and isobutyraldehyde in the presence of a base such as sodium hydroxide. This reaction forms the intermediate compound.
Reduction: The intermediate compound is then subjected to reduction using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing bulk reactors to carry out the condensation and reduction reactions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
化学反応の分析
Types of Reactions
2-Hydroxy-5-methoxy-beta,beta-dimethyl-benzeneethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-5-methoxybenzaldehyde or 2-hydroxy-5-methoxybenzoic acid.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted benzene derivatives.
科学的研究の応用
2-Hydroxy-5-methoxy-beta,beta-dimethyl-benzeneethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Hydroxy-5-methoxy-beta,beta-dimethyl-benzeneethanol involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence pathways related to oxidative stress, inflammation, and cellular signaling.
類似化合物との比較
Similar Compounds
2-Hydroxy-5-methoxybenzaldehyde: Shares the methoxy and hydroxyl groups but lacks the dimethyl substitution.
5-Hydroxy-2-methoxy-beta,beta-dimethyl-benzeneethanol: Similar structure but with different positioning of functional groups.
Uniqueness
2-Hydroxy-5-methoxy-beta,beta-dimethyl-benzeneethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C11H16O3 |
|---|---|
分子量 |
196.24 g/mol |
IUPAC名 |
2-(1-hydroxy-2-methylpropan-2-yl)-4-methoxyphenol |
InChI |
InChI=1S/C11H16O3/c1-11(2,7-12)9-6-8(14-3)4-5-10(9)13/h4-6,12-13H,7H2,1-3H3 |
InChIキー |
OMXKYVRRAYQLOA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CO)C1=C(C=CC(=C1)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[Bromo(difluoro)methyl]-5-fluoro-1,3-benzoxazole](/img/structure/B15292183.png)

![(2R)-N-[(1R)-1-naphthalen-1-ylethyl]-2-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B15292190.png)





![5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride](/img/structure/B15292216.png)


